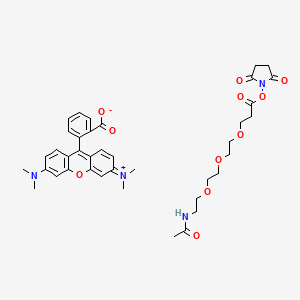
Tamra-peg3-nhs
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tamra-peg3-nhs: is a fluorescent dye derivative of tetramethylrhodamine (TAMRA) containing three polyethylene glycol (PEG) units. This compound is widely used in biochemical and biomedical research due to its ability to form stable ester bonds with primary amines, making it an excellent tool for labeling and tracking biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tamra-peg3-nhs is synthesized by reacting TAMRA with a PEG linker and an N-hydroxysuccinimide (NHS) ester. The reaction typically involves the following steps:
Activation of TAMRA: TAMRA is first activated by reacting with a PEG linker, forming a TAMRA-PEG intermediate.
Formation of NHS Ester: The TAMRA-PEG intermediate is then reacted with NHS to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Tamra-peg3-nhs primarily undergoes substitution reactions, where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and specific, making it ideal for labeling proteins, peptides, and other biomolecules.
Common Reagents and Conditions:
Reagents: Primary amines, such as those found in proteins and peptides.
Major Products: The major product of the reaction is a labeled biomolecule, where the this compound dye is covalently attached to the target molecule through an amide bond .
Applications De Recherche Scientifique
Tamra-peg3-nhs has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking cells and biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical tools
Mécanisme D'action
The mechanism of action of Tamra-peg3-nhs involves the formation of a stable amide bond between the NHS ester and primary amines. This covalent attachment allows the fluorescent dye to be permanently linked to the target molecule, enabling its detection and tracking. The PEG linker provides flexibility and reduces steric hindrance, enhancing the efficiency of the labeling process .
Comparaison Avec Des Composés Similaires
BDP TMR NHS Ester: Another fluorescent dye used for labeling biomolecules, similar in structure and function to Tamra-peg3-nhs.
TAMRA-PEG3-N3: A click chemistry linker containing a TAMRA group and a terminal azide group, used for bio-conjugation.
Uniqueness: this compound is unique due to its combination of a TAMRA dye, a PEG linker, and an NHS ester. This combination provides high specificity, efficiency, and stability in labeling reactions, making it a valuable tool in various research applications .
Propriétés
Formule moléculaire |
C39H46N4O11 |
|---|---|
Poids moléculaire |
746.8 g/mol |
Nom IUPAC |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C24H22N2O3.C15H24N2O8/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-12(18)16-5-7-23-9-11-24-10-8-22-6-4-15(21)25-17-13(19)2-3-14(17)20/h5-14H,1-4H3;2-11H2,1H3,(H,16,18) |
Clé InChI |
OZCRARNINACCEX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


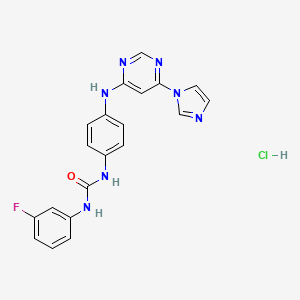
![(3S)-3-(1H-benzimidazol-2-ylamino)-N-(cyanomethyl)-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12366938.png)
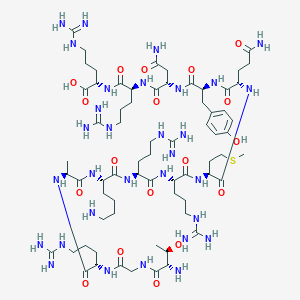
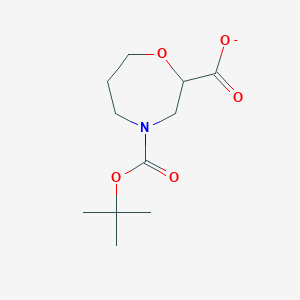
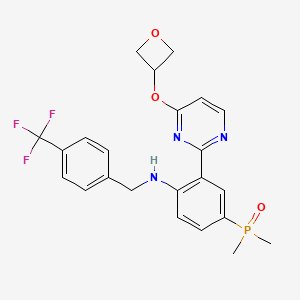
![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic acid](/img/structure/B12366966.png)
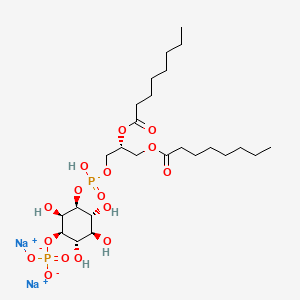
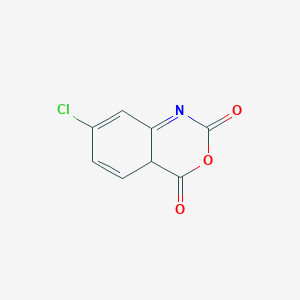

![2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12366986.png)
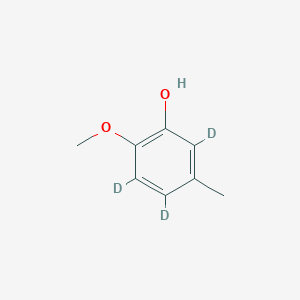

![N-(3-chloro-4-fluorophenyl)-1-[2-(3-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B12367007.png)
![N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B12367017.png)
